molecular formula C24H19N3O6S B2871467 (E)-methyl 2-(2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 468748-93-8

(E)-methyl 2-(2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2871467
CAS No.: 468748-93-8
M. Wt: 477.49
InChI Key: OVSLHQJBMYMKEG-NTCAYCPXSA-N
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Description

(E)-methyl 2-(2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C24H19N3O6S and its molecular weight is 477.49. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-[[(E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O6S/c1-32-24(29)21-18-4-2-3-5-20(18)34-23(21)26-22(28)15(13-25)12-17-10-11-19(33-17)14-6-8-16(9-7-14)27(30)31/h6-12H,2-5H2,1H3,(H,26,28)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSLHQJBMYMKEG-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given the lack of information on its specific targets, it is difficult to predict which pathways might be affected.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Without information on its specific targets and mode of action, it is challenging to predict its potential effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific information on how these factors influence the action of this compound is currently unavailable.

Biological Activity

(E)-methyl 2-(2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of interest due to its diverse biological activities, particularly in cancer research and potential therapeutic applications. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of various precursors. The synthesis typically includes the formation of the benzo[b]thiophene core followed by the introduction of cyano and furan substituents. The structural characterization is confirmed using techniques such as NMR and mass spectrometry.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG-2). Key findings include:

  • Apoptosis Induction : The compound demonstrated significant apoptosis-inducing activity in MCF-7 cells, with an IC50 value of 23.2 µM. Flow cytometric analysis revealed an increase in early and late apoptotic cells compared to untreated controls .
  • Cell Cycle Arrest : Treatment with the compound resulted in G2/M-phase and S-phase cell cycle arrest, suggesting interference with cell proliferation mechanisms .
  • Mechanism of Action : The compound's mechanism appears to involve both apoptosis and necrosis pathways, as indicated by increased cell death rates and flow cytometry results .

Antioxidant Activity

The antioxidant potential of related compounds has been assessed using various assays, such as DPPH radical scavenging and lipid peroxidation inhibition. Compounds structurally similar to this compound have shown promising antioxidant activity due to the presence of phenolic groups .

Antibacterial Activity

The antibacterial efficacy of derivatives has been tested against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. Certain derivatives exhibited notable inhibitory effects, indicating potential for further development as antimicrobial agents .

Case Studies and Research Findings

  • Study on Apoptosis Mechanisms : A detailed investigation into the apoptosis mechanisms revealed that the compound significantly reduced cell viability in MCF-7 cells by inducing apoptosis through mitochondrial pathways. The study utilized flow cytometry and Western blotting to elucidate these mechanisms .
  • In Vivo Efficacy : Animal studies have shown that treatment with this compound leads to a reduction in tumor size in xenograft models. These findings support its potential application in cancer therapy .
  • Comparative Analysis : A comparative study evaluating various benzo[b]thiophene derivatives indicated that modifications in substituent groups can significantly alter biological activity. For instance, compounds with hydroxyl groups showed enhanced antioxidant properties compared to their methoxy counterparts .

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